7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Description
Contextualization within Flavonoid Chemistry
Flavonoids are a significant class of polyphenolic secondary metabolites found throughout the plant kingdom. wikipedia.org Their fundamental structure consists of a fifteen-carbon skeleton, which includes two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.org This basic framework, often abbreviated as C6-C3-C6, gives rise to various subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. wikipedia.orgwikipedia.org
3'-Methoxyapiin belongs to the flavone (B191248) subclass. medchemexpress.com Flavones are characterized by a double bond between the C2 and C3 positions of the C ring and a ketone group at the C4 position. wikipedia.org These compounds and their glycosidic forms are widely distributed in plants and contribute to functions such as UV protection and pigmentation. wikipedia.orgfrontiersin.org The study of specific flavonoid glycosides like 3'-Methoxyapiin is crucial for understanding the vast chemical diversity and potential applications of these natural products.
Nomenclature and Structural Classification of 3'-Methoxyapiin
The systematic name for 3'-Methoxyapiin is Chrysoeriol-7-O-β-D-apiosylglucoside. It is also known by the synonym Graveobioside B. medchemexpress.comtargetmol.com Its chemical formula is C27H30O15, and it has a molecular weight of approximately 594.5 g/mol . lifeasible.com
Structurally, 3'-Methoxyapiin is a glycoside, meaning it is composed of a flavonoid aglycone (the non-sugar part) linked to a sugar moiety. The aglycone in this case is chrysoeriol (B190785). The sugar component is a disaccharide, specifically an apiosylglucoside, which is attached to the 7-hydroxyl group of the chrysoeriol backbone. The "3'-methoxy" in its name indicates the presence of a methoxy (B1213986) group (-OCH3) at the 3' position of the B ring of the chrysoeriol structure.
Table 1: Chemical Identifiers for 3'-Methoxyapiin
| Identifier | Value |
|---|---|
| CAS Number | 33579-63-4 medchemexpress.comlifeasible.com |
| Molecular Formula | C27H30O15 lifeasible.com |
| Molecular Weight | 594.52 g/mol targetmol.comlifeasible.com |
| Synonyms | Graveobioside B, Chrysoeriol 7-O-apiosylglucoside medchemexpress.comtargetmol.com |
| Chemical Family | Flavonoids, Flavones medchemexpress.com |
Historical Perspectives in Flavonoid Glycoside Research
The study of flavonoids has a long history, initially driven by their roles as plant pigments. wikipedia.org Research into flavonoid glycosides has evolved significantly over the decades. Early work focused on isolation and structural elucidation using classical chemical methods. By 1975, around 360 flavone and flavonol glycosides had been identified. researchgate.net This number more than doubled in the following five years, highlighting a rapid increase in the pace of discovery. researchgate.net
The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, has revolutionized flavonoid research. frontiersin.orgfrontiersin.org These methods allow for the rapid and accurate identification of known compounds and the characterization of novel structures from complex plant extracts. The investigation of flavonoids has also been pivotal in chemotaxonomy, helping to resolve taxonomic relationships between plant species. researchgate.net
Initially, the focus was often on the aglycone, with the sugar moieties sometimes being overlooked. However, it is now well-recognized that the type and attachment point of the sugar can significantly influence the compound's properties. frontiersin.org Research continues to uncover the vast diversity of flavonoid glycosides in nature, with an estimated 9,000 different flavonoid structures known to exist. frontiersin.org
Detailed Research Findings
3'-Methoxyapiin has been isolated from several plant sources, including celery (Apium graveolens) and Uraria crinite. medchemexpress.comnih.govchemicalbook.com Research has explored its presence in different parts of the plant and under various conditions. For instance, a study on the root of Apium graveolens found that the content of 3'-methoxyapiin was highest in the powder with the smallest particle size (<50 μm), reaching 6.78 mg/g. nih.gov This suggests that processing methods can influence the extractable amount of this compound.
The biological activities of flavonoids are a major area of investigation. While this article does not delve into therapeutic applications, it is noteworthy that research on 3'-Methoxyapiin is often situated within the context of exploring the biological potential of natural compounds. chembk.com Studies have investigated its potential antioxidant and anti-inflammatory properties. chembk.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 3'-Methoxyapiin |
| Apigenin (B1666066) |
| Apiin (B1667559) |
| Chrysoeriol |
| Chrysoeriol-7-O-β-D-apiosylglucoside |
| Graveobioside B |
Properties
CAS No. |
33579-63-4 |
|---|---|
Molecular Formula |
C27H30O15 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-7,19,21-26,28-31,33-36H,8-10H2,1H3 |
InChI Key |
GYQQQCVFOLKXGH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
melting_point |
214 - 216 °C |
physical_description |
Solid |
solubility |
not available |
Origin of Product |
United States |
Occurrence and Natural Distribution of 3 Methoxyapiin
Identification in Specific Botanical Sources
3'-Methoxyapiin, which is also known by the synonyms Graveobioside B and chrysoeriol (B190785) 7-O-apiosylglucoside, is a flavone (B191248) that has been identified in several plants. oup.comnih.govnih.gov Its discovery and isolation are linked to phytochemical studies aimed at identifying the bioactive components of traditional medicinal herbs and common vegetables.
Uraria crinita (L.) Desv. ex DC., a member of the Fabaceae family, is an edible herb recognized in traditional medicine. Phytochemical investigations have confirmed the presence of 3'-Methoxyapiin in this plant. A study focusing on the chemical constituents of U. crinita collected in the Phu Tho province of Vietnam led to the isolation of four flavone glycosides from a butanol extract of the whole plant, one of which was identified as 3'-methoxyapiin (referred to as compound 4 in the study). This identification was achieved through the use of 1D- and 2D-NMR spectra, with the results compared to existing literature. Further research has noted that the roots and the entire U. crinita plant contain a variety of chemical ingredients, including numerous flavonoids. mdpi.com Previous phytochemical studies on the roots of U. crinita have successfully isolated compounds such as isoflavonoids, flavonoids, phenolics, and lignans. nih.gov
Apium graveolens L., commonly known as celery, is a widely consumed vegetable and a known source of 3'-Methoxyapiin. The compound is listed among the primary phytochemicals found in celery, where it is referred to as Graveobioside B. skums.ac.irplanetayurveda.com Its presence has been confirmed in various parts of the plant, including the seeds, leaves, and stalks. skums.ac.iriscientific.org
A significant study involving the analysis of flavonoids in celery, Chinese celery, and celery seeds using liquid chromatography-diode array detection-electrospray ionization/mass spectrometry (LC-DAD-ESI/MS) successfully identified fifteen different flavonoid glycosides. nih.gov Among these were chrysoeriol 7-O-apiosylglucoside (a synonym for 3'-Methoxyapiin) and several of its malonyl derivatives. nih.gov This research represents the first report of these specific glycosylated flavonoid malonates in celery. nih.gov The identification of these compounds was confirmed by observing their conversion to glycosides upon heating. nih.gov Further analysis of celery seed extracts has also confirmed that flavonoids, including derivatives of chrysoeriol, are major constituents. mdpi.com
Presence in Uraria crinite
Phytogeographical Distribution of 3'-Methoxyapiin-Containing Plants
The natural habitats of the plants containing 3'-Methoxyapiin are geographically distinct, reflecting different climatic and environmental conditions.
Uraria crinita is native to a wide region of Asia and Oceania. Its native range extends from the Eastern Himalayas eastward to the Nansei-shoto (Ryukyu Islands) and Western Malesia. mdpi.com It is also found on the Caroline Islands, specifically Palau. mdpi.com The plant thrives primarily in the seasonally dry tropical biome. mdpi.com Specific countries within its native distribution include Bangladesh, Cambodia, south-central and southeast China, Laos, Myanmar, and Vietnam. mdpi.com It is also known to grow in Taiwan. researchgate.net
Apium graveolens has a much broader distribution, due in large part to its widespread cultivation. It is reportedly native to the temperate Mediterranean climates of Europe, Asia, and Africa. skums.ac.ir Its wild form is native from Macaronesia and Ireland across Europe to the Caucasus, Central Asia, the western Himalayas, North Africa, and the Arabian Peninsula. phenol-explorer.eu As a popular vegetable, it is cultivated globally and has become widely naturalized outside its native range, including in Scandinavia, North and South America, other parts of Africa and Asia, and New Zealand. phenol-explorer.eu
Quantitative Distribution Analysis of 3'-Methoxyapiin within Plant Tissues
The concentration of flavonoids like 3'-Methoxyapiin can vary significantly between different parts of a plant.
Table 1: Total Flavonoid Content in Different Tissues of Uraria picta Data extracted from a study on a related species to provide context for potential flavonoid distribution.
| Plant Part | Extraction Solvent | Total Flavonoid Content (%) |
|---|---|---|
| Leaves | Ethanolic | 2.865 ± 0.11 |
| Stem | Ethanolic | 22.189 ± 2.7 |
Source: Determination of antioxidant activity, total phenolic and flavonoid contents in leaves, stem and roots of Uraria picta Desv. researchgate.net
For Apium graveolens , more specific quantitative data is available. The research by Lin et al. (2007) provides estimated concentrations of chrysoeriol 7-O-apiosylglucoside and its malonylated derivatives in various celery products. nih.gov The concentrations were estimated by comparing them to aglycone standards. nih.gov The data indicates that celery seeds are a particularly rich source of these compounds compared to the fresh stalks and leaves of celery and Chinese celery.
Table 2: Estimated Concentration of Chrysoeriol Glycosides in Apium graveolens This table presents the combined concentration of chrysoeriol 7-O-apiosylglucoside (3'-Methoxyapiin) and its malonyl derivative.
| Plant Material | Concentration (µg/g of sample) |
|---|---|
| Celery Stalks | 4.8 |
| Celery Leaves | 12.8 |
| Chinese Celery Stalks | 11.2 |
| Chinese Celery Leaves | 19.3 |
Source: Adapted from Lin et al. (2007), Detection and quantification of glycosylated flavonoid malonates in celery, Chinese celery, and celery seed by LC-DAD-ESI/MS. nih.gov
Isolation and Purification Methodologies for 3 Methoxyapiin
Conventional Extraction Techniques
Conventional methods for extracting flavonoids like 3'-Methoxyapiin from plant materials are foundational and widely practiced. These techniques primarily rely on the principles of solvent-based extraction to liberate the target compounds from the cellular matrix. nih.gov
Solvent-Based Extraction Approaches
Solvent extraction is the initial and one of the most critical steps, functioning on the principle of "like dissolves like." nih.gov Given that 3'-Methoxyapiin is a polar glycoside, polar solvents are typically employed for its extraction.
The process involves bringing the dried and powdered plant material into contact with a selected solvent. nih.gov Factors such as the choice of solvent, temperature, solvent-to-solid ratio, and extraction time significantly influence the efficiency of the extraction. nih.gov Common solvents for flavonoid extraction include alcohols like methanol (B129727) and ethanol (B145695), or their aqueous mixtures, which are effective at dissolving polar compounds. nih.govnih.gov
Several specific techniques are used:
Maceration : This simple method involves soaking the plant material in a solvent at room temperature for an extended period, often with periodic stirring. dergipark.org.tr It is suitable for thermolabile compounds but can be time-consuming and less efficient than other methods. nih.gov
Percolation : In this technique, a solvent is slowly passed through the powdered plant material packed in a column (a percolator). dergipark.org.tr This allows for a continuous extraction process as fresh solvent constantly comes into contact with the matrix.
Soxhlet Extraction : This is a continuous reflux method where the plant material is repeatedly exposed to fresh, warm solvent. While efficient, the use of heat can potentially degrade thermally sensitive compounds. uin-alauddin.ac.id
Research on flavonoid extraction provides specific examples of optimized conditions. For instance, a study on extracting flavonoids from Crocus sativus residues found optimal yields using 67.7% ethanol at a temperature of 67.6°C. nih.gov Another study effectively used 80% (v/v) methanol to extract phenolic compounds from rapeseed. pan.olsztyn.pl The selection of the solvent system is crucial for maximizing the yield of the target flavonoid while minimizing the co-extraction of undesirable compounds. nih.gov
Table 1: Comparison of Conventional Solvent-Based Extraction Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Maceration | Soaking plant material in a solvent at room temperature. dergipark.org.tr | Simple, requires minimal equipment, suitable for heat-sensitive compounds. nih.gov | Time-consuming, lower extraction efficiency. nih.gov |
| Percolation | Slow passage of a solvent through a packed column of plant material. dergipark.org.tr | More efficient than maceration due to continuous flow of fresh solvent. | Can be more complex to set up than maceration. |
| Soxhlet Extraction | Continuous extraction with a cycling, heated solvent. uin-alauddin.ac.id | High extraction efficiency, requires less solvent over time. | Potential for thermal degradation of target compounds. uin-alauddin.ac.id |
Liquid-Liquid Partitioning Strategies
Following the initial solvent extraction, the resulting crude extract contains a wide array of compounds with varying polarities. Liquid-liquid partitioning (or solvent partitioning) is a crucial purification step used to separate these compounds into broad fractions based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. phenomenex.comvinanhatrang.com
The process involves dissolving the crude extract in a hydroalcoholic solution and then sequentially extracting it with a series of organic solvents of increasing polarity. researchgate.netresearchgate.net A common solvent sequence is:
n-Hexane : To remove highly non-polar compounds such as lipids, waxes, and chlorophyll.
Chloroform or Dichloromethane (B109758) : To extract compounds of intermediate polarity.
Ethyl Acetate (B1210297) : To extract semi-polar compounds, often including many flavonoids.
n-Butanol : To extract more polar compounds, including flavonoid glycosides.
3'-Methoxyapiin, being a polar glycoside, would be expected to concentrate in the more polar fractions, such as the ethyl acetate or n-butanol fractions, after the initial non-polar impurities have been removed by hexane. The pH of the aqueous layer can also be adjusted to exploit the acidic nature of the phenolic hydroxyl groups on the flavonoid, thereby altering its partitioning behavior and improving separation. chromatographyonline.com This fractionation simplifies the mixture, making the subsequent chromatographic purification more effective. researchgate.net
Advanced Extraction Technologies
To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction technologies have been developed. frontiersin.org These methods offer greater efficiency and are often more environmentally friendly. readersinsight.net
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is a "green" technology that uses a supercritical fluid as the extraction solvent. wikipedia.orgajgreenchem.com Carbon dioxide (CO₂) is the most commonly used fluid because it is non-toxic, inexpensive, and has a relatively low critical temperature (31°C) and pressure (74 bar). nih.govwikipedia.org
In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to dissolve solutes like a liquid while diffusing through the solid matrix like a gas. scielo.br The key advantage of SFE is that the solvent power of the supercritical fluid can be precisely controlled by adjusting the temperature and pressure. wikipedia.org
Pure supercritical CO₂ is non-polar and is primarily used for extracting non-polar compounds like lipids. wikipedia.org To extract more polar compounds like the flavonoid glycoside 3'-Methoxyapiin, a polar co-solvent, or "modifier," such as ethanol or methanol, is typically added to the CO₂ stream. wikipedia.org This addition increases the polarity of the supercritical fluid, enhancing its ability to dissolve polar analytes. The process involves pumping CO₂ into a vessel containing the plant material, heating and pressurizing it to supercritical conditions, and then passing it through the matrix. youtube.com The extract-laden fluid is then transferred to a separator vessel at a lower pressure, causing the CO₂ to return to its gaseous state and release the extracted compounds, which can then be collected. wikipedia.org
Table 2: Key Parameters in Supercritical Fluid Extraction
| Parameter | Role in Extraction |
|---|---|
| Pressure | Primarily affects the density and solvating power of the fluid. Higher pressure generally increases solubility. wikipedia.org |
| Temperature | Affects both solvent density (inversely) and solute vapor pressure (directly). Its effect on yield can be complex. wikipedia.org |
| Co-solvent | A polar modifier (e.g., ethanol) added to increase the polarity of the supercritical CO₂ for extracting polar compounds. wikipedia.org |
| Flow Rate | Influences the residence time and efficiency of the extraction process. ajgreenchem.com |
Solid Phase Extraction (SPE) Methods
Solid Phase Extraction (SPE) is a purification technique used for sample clean-up and fractionation, rather than for the initial extraction from the plant material. researchgate.net It operates on the same principles as column chromatography but is typically performed using disposable cartridges. The goal is to isolate target analytes from a complex liquid mixture by adsorbing them onto a solid sorbent, washing away interfering substances, and then eluting the desired compounds with a different solvent.
For the purification of flavonoids from a crude extract, reversed-phase SPE cartridges (e.g., C18) are commonly used. A study focused on purifying flavonoids from saffron by-products successfully used macroporous resin HPD100, a type of solid-phase adsorbent. nih.gov The typical SPE procedure involves four steps:
Conditioning : The sorbent is washed with a solvent (e.g., methanol) followed by the solvent in which the sample is dissolved (e.g., water) to activate the stationary phase.
Loading : The crude extract solution is passed through the cartridge. Polar compounds like 3'-Methoxyapiin will adsorb to the non-polar C18 sorbent.
Washing : A weak solvent (e.g., water or a low-percentage aqueous methanol) is passed through to wash away highly polar impurities that did not adsorb strongly.
Elution : A strong solvent (e.g., a higher percentage of methanol or 80% ethanol as seen in the saffron study) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified flavonoid fraction. nih.gov
SPE is highly effective for concentrating the target compound and removing major impurities prior to final purification by high-performance chromatography.
Chromatographic Separation Techniques
Chromatography is the definitive step for isolating 3'-Methoxyapiin in a highly pure form from the enriched fractions obtained through partitioning or SPE. nih.gov This technique separates molecules based on their differential distribution between a stationary phase and a mobile phase. nih.gov
Column chromatography is a widely used preparative method. nih.gov For a polar glycoside like 3'-Methoxyapiin, both normal-phase and reversed-phase chromatography are viable options.
Normal-Phase Chromatography : Uses a polar stationary phase (e.g., silica (B1680970) gel) and a less polar mobile phase. waters.com In this mode, polar compounds like 3'-Methoxyapiin are retained more strongly and elute later than non-polar compounds. waters.com
Reversed-Phase Chromatography (RPC) : Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., methanol-water or acetonitrile-water mixtures). waters.com Here, the separation is driven by hydrophobic interactions; non-polar compounds are retained more strongly, while polar compounds like 3'-Methoxyapiin elute earlier. waters.com
A study on the constituents of Viscum album successfully used a combination of these techniques, employing both silica gel and RP-18 columns to isolate several flavonoid glycosides, including 3'-Methoxyapiin. dlu.edu.vn The fractions were eluted using a methanol-water gradient system on the RP-18 column. dlu.edu.vn
For final purification to achieve high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material, allowing for the collection of the pure compound. Size-exclusion HPLC (SE-HPLC), which separates molecules based on size, has also been applied to the separation of phenolic compounds from plant extracts. pan.olsztyn.pl
Column Chromatography (CC) Applications
Column Chromatography (CC) serves as a primary and indispensable technique for the large-scale fractionation of crude plant extracts to isolate 3'-Methoxyapiin. researchgate.netresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase packed within a column, and their solubility in a mobile phase that flows through it. researchgate.net For the isolation of flavonoid glycosides like 3'-Methoxyapiin, silica gel is a commonly used stationary phase due to its polar nature, which effectively retains polar compounds. researchgate.netresearchgate.net
In a documented isolation of 3'-Methoxyapiin from the plant Uraria crinita, researchers began with a dried and ground plant material that underwent extraction with a methanol-water mixture. oaji.netresearchgate.net The resulting crude extract was then suspended in water and partitioned successively with solvents of increasing polarity, including n-hexane, ethyl acetate, and finally n-butanol. researchgate.net 3'-Methoxyapiin, being a polar glycoside, was concentrated in the n-butanol fraction.
This n-butanol extract (115 g) was then subjected to silica gel column chromatography. researchgate.net A gradient elution system was employed, starting with a less polar solvent and gradually increasing the polarity to selectively elute compounds. nih.gov The mobile phase consisted of a mixture of dichloromethane (CH2Cl2), methanol (MeOH), and water (H2O), with the ratio adjusted from 10:0:0 to 7:3:1 (v/v) to separate the various components. researchgate.net Through repeated column chromatography of the resulting fractions, pure 3'-Methoxyapiin was successfully isolated. oaji.netresearchgate.net
Table 1: Example of Column Chromatography Parameters for 3'-Methoxyapiin Isolation
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel | researchgate.netresearchgate.net |
| Mobile Phase | Gradient of Dichloromethane-Methanol-Water (CH2Cl2-MeOH-H2O) | researchgate.net |
| Elution Gradient | From 10:0:0 to 7:3:1 (v/v/v) | researchgate.net |
| Initial Sample | n-butanol fraction of Uraria crinita crude extract | oaji.netresearchgate.net |
Thin-Layer Chromatography (TLC) for Preliminary Separation
Thin-Layer Chromatography (TLC) is a crucial analytical technique used for the rapid, preliminary analysis of fractions obtained during column chromatography. umich.edu It operates on the same principle of differential adsorption as column chromatography but on a smaller scale, using a thin layer of adsorbent (like silica gel) coated on a plate. actascientific.com TLC is primarily used to monitor the progress of the separation, identify fractions containing the target compound, and determine an appropriate solvent system for further chromatographic steps. umich.edusigmaaldrich.com
In the isolation of 3'-Methoxyapiin from Uraria crinita, TLC was used to analyze the fractions collected from the silica gel column. oaji.netresearchgate.net The separation is visualized by spotting the fractions on the TLC plate and developing it in a chamber with a suitable mobile phase. umich.edu The choice of mobile phase is critical and is often a mixture of a polar and a non-polar solvent; for separating flavonoids, systems like ethyl acetate-methanol or chloroform-methanol are common. sigmaaldrich.com
After development, the separated spots are visualized. Since most flavonoids, including 3'-Methoxyapiin, are UV-active, they can be seen as dark spots under UV light at a wavelength of 254 nm. 182.160.97 For enhanced detection, a chemical visualizing agent can be sprayed onto the plate. A solution of vanillin/sulfuric acid followed by heating is a method reported to be effective for visualizing flavonoid glycosides on a TLC plate. oaji.netresearchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot and helps in identifying and pooling fractions with identical profiles for further purification. libretexts.org
Table 2: General Parameters for TLC Analysis of Flavonoids
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica gel coated plate | libretexts.org |
| Mobile Phase | Varies; often a mixture of polar and non-polar solvents (e.g., Hexane:Ethyl Acetate) | sigmaaldrich.com |
| Sample Application | Spotting of fractions from CC | umich.edu |
| Visualization | UV light (254 nm); Spray reagents (e.g., vanillin/sulfuric acid) | oaji.net182.160.97 |
| Analysis | Calculation of Retention Factor (Rf) to compare and pool fractions | libretexts.org |
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution technique employed in the final stages of purification to isolate 3'-Methoxyapiin with a high degree of purity. pharmagxp.com Unlike analytical HPLC, which focuses on identification and quantification, preparative HPLC is designed to separate and collect larger quantities of a target compound. pharmagxp.comchromservis.eu The transition from analytical to preparative scale requires methodical optimization of parameters to maintain separation resolution while increasing the sample load. ingenieria-analitica.com
For purifying flavonoid glycosides, reversed-phase HPLC is the most common mode. nih.gov In this setup, a non-polar stationary phase, typically C18-bonded silica, is used with a polar mobile phase. mdpi.com The separation of compounds is achieved by running a gradient of two solvents, commonly water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ingenieria-analitica.commdpi.com
While a specific preparative HPLC protocol for 3'-Methoxyapiin is not detailed in the primary literature, methods used for separating similar flavonoid glycosides from plant extracts are widely reported. nih.govmdpi.com A typical procedure involves injecting the enriched fraction from column chromatography into the preparative HPLC system. A gradient elution, for instance, starting with a low percentage of acetonitrile in water and gradually increasing the acetonitrile concentration, would elute the compounds based on their polarity. The eluent is monitored by a UV detector, and the fraction corresponding to the 3'-Methoxyapiin peak is collected. mdpi.com This approach can yield the compound with purity often exceeding 95%. nih.gov
Table 3: Representative Preparative HPLC Parameters for Flavonoid Glycoside Purification
| Parameter | Description | Source |
|---|---|---|
| Column | Reversed-phase, C18 | mdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid | ingenieria-analitica.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | ingenieria-analitica.com |
| Elution Mode | Gradient elution (e.g., 10% to 50% B over 30 minutes) | nih.govmdpi.com |
| Detection | UV, typically at wavelengths like 254 nm or 340 nm | nih.gov |
| Sample | Pre-purified fraction rich in 3'-Methoxyapiin | nih.gov |
Preparative Chromatography Techniques
Beyond conventional column chromatography and preparative HPLC, other advanced preparative chromatography techniques are available for the efficient isolation of flavonoid glycosides like 3'-Methoxyapiin from natural sources. welch-us.com These methods offer advantages in terms of speed, solvent consumption, and separation efficiency. rsc.org
Flash Chromatography is a modification of column chromatography that uses a slightly smaller particle size for the stationary phase and pressurized gas (e.g., nitrogen) to drive the mobile phase through the column at a higher flow rate. chromservis.eu This significantly reduces the separation time compared to traditional gravity-fed column chromatography and is often used as an intermediate purification step. chromservis.eu
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid stationary phase. rsc.org Instead, it relies on partitioning the sample between two immiscible liquid phases. nih.gov One phase is held stationary in a coil by centrifugal force, while the other is pumped through it as the mobile phase. This method eliminates the issue of irreversible adsorption of the sample onto a solid support, leading to high recovery rates. rsc.org HSCCC has been successfully used for the preparative separation of various flavonoid glycosides from plant extracts and is a highly effective method for enriching and isolating target compounds from complex mixtures. nih.govmdpi.comrsc.org
The selection of a specific preparative technique or a combination thereof depends on the complexity of the initial extract, the quantity of the target compound, and the desired final purity. A common strategy involves using column chromatography for initial fractionation, followed by HSCCC or preparative HPLC for final purification. nih.govrsc.org
Structural Elucidation of 3 Methoxyapiin
Spectroscopic Characterization Techniques
The structural elucidation of 3'-Methoxyapiin relies on a suite of powerful analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a comprehensive understanding of the molecule's three-dimensional form.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a compound. technologynetworks.com This absorption is influenced by the sample's composition and can provide information about the presence and concentration of certain chemical structures, known as chromophores. technologynetworks.comupi.edu The energy from the light promotes electrons to a higher energy state, and the specific wavelengths at which this occurs are characteristic of the molecule's electronic structure. msu.edu
In the context of flavonoids like 3'-Methoxyapiin, UV-Vis spectra typically exhibit two major absorption bands, referred to as Band I and Band II. Band I, appearing at a longer wavelength, is associated with the B-ring cinnamoyl system, while Band II, at a shorter wavelength, corresponds to the A-ring benzoyl system. The positions of these absorption maxima (λmax) are sensitive to the substitution pattern on the flavonoid skeleton. For 3'-Methoxyapiin, the presence of a methoxy (B1213986) group on the B-ring influences the position of Band I, providing initial clues about its substitution pattern. The spectrum is a plot of absorbance versus wavelength, and the peaks represent specific electronic transitions within the molecule. azooptics.com
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. wordpress.com These techniques measure the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. wordpress.commdpi.com The frequencies at which these absorptions occur are characteristic of specific bond types and functional groups. core.ac.uk
In the FTIR spectrum of 3'-Methoxyapiin, characteristic absorption bands would be expected for various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ typically indicates the presence of hydroxyl (-OH) groups from the sugar moieties and the phenolic hydroxyls on the flavonoid core. core.ac.uk Strong absorption in the range of 1650-1800 cm⁻¹ is indicative of a carbonyl (C=O) stretching vibration, corresponding to the C4-keto group of the flavone (B191248) nucleus. core.ac.uk Additionally, absorptions corresponding to aromatic C=C stretching, C-O stretching of ethers and alcohols, and C-H stretching and bending vibrations would be observed, collectively providing a fingerprint of the molecule's functional group composition. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons within the molecule. libretexts.org The chemical shift (δ) of a proton signal indicates its electronic environment, with protons near electronegative groups being "deshielded" and appearing at higher chemical shifts (downfield). chemistrysteps.com The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, following the n+1 rule. libretexts.org
For 3'-Methoxyapiin, the ¹H NMR spectrum would display distinct signals for the aromatic protons on the A and B rings, the anomeric protons of the sugar units, and the methoxy group protons. The protons of the methoxy group would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The aromatic protons would exhibit characteristic coupling patterns (e.g., doublets, triplets, or more complex multiplets) depending on their substitution pattern. For instance, the protons on the B-ring would show a specific splitting pattern indicative of their relative positions to the methoxy and hydroxyl groups.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of that signal provides information about the carbon's hybridization and electronic environment. oregonstate.edu Carbonyl carbons, for example, typically resonate at a much higher chemical shift (further downfield) than aliphatic carbons. bhu.ac.in
In the ¹³C NMR spectrum of 3'-Methoxyapiin, distinct signals would be observed for each carbon atom in the flavonoid and sugar moieties. The signal for the C4-carbonyl carbon would be found in the downfield region (around δ 180 ppm). The carbon of the methoxy group would appear around δ 55-60 ppm. ucl.ac.uk The chemical shifts of the aromatic carbons in the A and B rings would be influenced by the positions of the hydroxyl, ether, and glycosidic linkages, aiding in the confirmation of the substitution pattern.
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the complete molecular structure. harvard.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.eduprinceton.edu This allows for the unambiguous assignment of proton and carbon signals for all CH, CH₂, and CH₃ groups.
Correlation Spectroscopy (COSY): The COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms (¹H-¹H correlations). sdsu.edu This is invaluable for identifying spin systems, such as the sequence of protons in the sugar rings and the coupling relationships between aromatic protons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.eduprinceton.edu This is a key technique for connecting different fragments of the molecule. For example, HMBC can show correlations from the anomeric proton of a sugar to the carbon atom of the flavonoid core where it is attached, and from the methoxy protons to the C3' carbon of the B-ring, confirming the location of these substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. harvard.edu NOESY is particularly useful for determining stereochemistry and the spatial arrangement of different parts of the molecule, such as the orientation of the sugar units relative to the flavonoid aglycone.
By integrating the data from all these spectroscopic techniques, a complete and unambiguous structural assignment of 3'-Methoxyapiin can be achieved.
Data Tables
Table 1: ¹H NMR Spectral Data of 3'-Methoxyapiin
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | 6.45 | d |
| H-8 | 6.80 | d |
| H-2' | 7.60 | d |
| H-5' | 6.95 | d |
| H-6' | 7.55 | dd |
| OMe-3' | 3.90 | s |
| H-1'' (Apiose) | 5.50 | d |
| H-1''' (Glucose) | 5.05 | d |
This table presents hypothetical but representative ¹H NMR data for illustrative purposes.
Table 2: ¹³C NMR Spectral Data of 3'-Methoxyapiin
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 164.5 |
| C-3 | 103.0 |
| C-4 | 182.0 |
| C-5 | 161.5 |
| C-6 | 99.8 |
| C-7 | 163.0 |
| C-8 | 94.8 |
| C-9 | 157.0 |
| C-10 | 105.5 |
| C-1' | 121.5 |
| C-2' | 113.5 |
| C-3' | 148.0 |
| C-4' | 150.0 |
| C-5' | 115.8 |
| C-6' | 122.0 |
| OMe-3' | 56.2 |
| C-1'' (Apiose) | 110.0 |
| C-1''' (Glucose) | 101.0 |
This table presents hypothetical but representative ¹³C NMR data for illustrative purposes.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for the structural elucidation of flavonoids like 3'-Methoxyapiin. acs.org It provides critical information regarding the molecular mass and the structure of the aglycone and its glycosidic linkages through controlled fragmentation experiments. mdpi.com
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally fragile molecules like flavonoid glycosides without causing significant fragmentation in the ion source. nih.gov 3'-Methoxyapiin has a molecular formula of C₂₇H₃₀O₁₅ and a molecular weight of 594.52 g/mol . nih.govmedchemexpress.com In ESI-MS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The detection of these pseudomolecular ions is the first step in confirming the molecular weight of the compound. For instance, LC-ESI-MS methods have been successfully used to identify chrysoeriol (B190785) 7-O-apiosylglucoside in extracts from plants like celery (Apium graveolens). researchgate.net
Table 1: Pseudomolecular Ions of 3'-Methoxyapiin in ESI-MS
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₂₇H₃₁O₁₅]⁺ | 595.17 |
This interactive table summarizes the expected mass-to-charge ratios for the primary ions of 3'-Methoxyapiin observed in ESI-MS.
Tandem mass spectrometry (MS/MS) is indispensable for piecing together the structural puzzle of a molecule. mdpi.com In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of 3'-Methoxyapiin at m/z 595.17) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. osu.edu
For a flavonoid O-glycoside such as 3'-Methoxyapiin, the most labile bond is the glycosidic linkage between the sugar and the aglycone. Consequently, the primary fragmentation event is the neutral loss of the sugar moieties. 3'-Methoxyapiin features a disaccharide unit, apiosylglucoside, attached at the 7-position of the chrysoeriol aglycone. The initial fragmentation would therefore show a loss of the terminal apiose sugar, followed by the loss of the glucose, or the loss of the entire apiosylglucoside unit (mass ≈ 294.25 Da).
This primary fragmentation yields the protonated aglycone, chrysoeriol, at an m/z of approximately 301.1. Further fragmentation of this aglycone ion (in an MS³ experiment) can help confirm its identity. Chrysoeriol can be differentiated from its isomer diosmetin (B1670712) by their distinct MS/MS fragmentation patterns. osu.edu The fragmentation of the chrysoeriol aglycone typically involves retro-Diels-Alder (RDA) reactions that cleave the C-ring, and losses of small neutral molecules like CO (carbon monoxide) and H₂O (water). mdpi.com
Table 2: Predicted MS/MS Fragmentation of 3'-Methoxyapiin ([M+H]⁺ at m/z 595.17)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Loss |
|---|---|---|---|
| 595.17 | 463.13 | 132.04 | Apiose |
| 595.17 | 301.07 | 294.10 | Apiosyl-glucose |
| 463.13 | 301.07 | 162.06 | Glucose |
| 301.07 | 286.05 | 15.02 | Methyl radical (CH₃•) |
| 301.07 | 273.04 | 28.03 | Carbon monoxide (CO) |
| 301.07 | 153.02 | 148.05 | C₈H₄O₃ (from RDA) |
This interactive table outlines the theoretical fragmentation pathway for 3'-Methoxyapiin, detailing the sequential losses from the parent ion.
While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass of ions with extremely high accuracy (typically to within 5 parts per million, ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass.
For 3'-Methoxyapiin, the molecular formula is C₂₇H₃₀O₁₅. nih.gov HRMS can verify this composition by measuring the monoisotopic mass of the [M+H]⁺ or [M-H]⁻ ion and comparing it to the theoretically calculated value. This confirmation is a critical step in identifying an unknown compound or verifying the structure of a synthesized one.
Table 3: Theoretical Exact Mass of 3'-Methoxyapiin
| Ion Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₂₇H₃₀O₁₅ | [M] | 594.1639 |
| [C₂₇H₃₁O₁₅]⁺ | [M+H]⁺ | 595.1711 |
This interactive table shows the calculated high-resolution monoisotopic masses for 3'-Methoxyapiin and its common ESI ions.
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that are indistinguishable by mass alone. For a given m/z, different isomers will have different drift times through the IMS cell, which can be used to calculate their collisional cross-section (CCS)—a value related to their three-dimensional shape.
While IMS-MS is a powerful tool for resolving complex mixtures and providing conformational information on flavonoid glycosides, specific studies applying this technique to the analysis of 3'-Methoxyapiin are not widely available in the current scientific literature. Its application could potentially distinguish 3'-Methoxyapiin from other isomers and provide insights into its gas-phase conformation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is considered the gold standard for determining the absolute three-dimensional structure of a molecule. medchemexpress.comlifesciencesite.com The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the molecule, as well as the bond lengths and angles, can be determined. wa.gov
This method provides an unambiguous determination of the molecule's stereochemistry, including the relative and absolute configurations of all chiral centers and the conformation of the glycosidic linkages. However, the success of X-ray crystallography is entirely dependent on the ability to grow a suitable single crystal, which can be a significant challenge for complex, flexible molecules like flavonoid glycosides. To date, a crystal structure for 3'-Methoxyapiin has not been reported in public repositories such as the Cambridge Crystallographic Data Centre (CCDC).
Computational Approaches to Structural Elucidation and Conformation
In the absence of X-ray crystallography data, computational methods serve as a valuable tool for investigating the three-dimensional structure and conformational preferences of molecules like 3'-Methoxyapiin. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to model the molecule's structure. nih.gov
These approaches can:
Predict the most stable (lowest energy) conformations of the molecule.
Analyze the rotational freedom and preferred angles of the glycosidic bonds linking the sugars and the aglycone.
Calculate theoretical spectroscopic data (e.g., NMR chemical shifts) that can be compared with experimental results to validate the proposed structure.
While these computational tools offer powerful predictive capabilities for understanding the spatial arrangement of 3'-Methoxyapiin, specific and detailed conformational analyses for this compound have not been extensively published in peer-reviewed literature.
Table 4: List of Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| 3'-Methoxyapiin | Graveobioside B; Chrysoeriol 7-O-apiosylglucoside |
| Chrysoeriol | Luteolin 3'-methyl ether |
Advanced Analytical Methods for 3 Methoxyapiin Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components from a mixture. measurlabs.com It is widely utilized for the analysis of phenolic compounds and flavonoids due to its efficiency and reliability. nih.gov The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. measurlabs.com
HPLC coupled with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a common method for the quantification of flavonoids like 3'-Methoxyapiin. scioninstruments.comnih.gov The DAD captures the entire UV-Vis spectrum for each point in the chromatogram, which aids in both identifying and quantifying compounds based on their specific light absorbance characteristics. scioninstruments.com This capability is particularly useful for distinguishing between different classes of polyphenols and assessing peak purity.
For the analysis of 3'-Methoxyapiin, a reversed-phase HPLC system is typically employed. The separation is generally performed on a C18 column. A gradient elution using a binary mobile phase, often consisting of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to effectively separate the analytes. nih.gov Detection is monitored at specific wavelengths characteristic of flavonoids, typically around 280 nm and 360 nm. nih.gov
Table 1: Typical HPLC-DAD Parameters for Flavonoid Analysis
| Parameter | Typical Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Gradient Program | A time-programmed gradient from a high percentage of A to a high percentage of B |
| Column Temperature | 25-35 °C |
| Injection Volume | 5 - 20 µL |
| Detection Wavelength | 280 nm, 360 nm |
This table presents a generalized set of parameters often used for the analysis of flavonoids and polyphenols. nih.govmdpi.com
Combining HPLC with Mass Spectrometry (HPLC-MS) offers a significant advantage by providing mass information for the compounds as they elute from the chromatographic column. measurlabs.com This hyphenated technique is powerful for the identification and structural characterization of compounds in complex mixtures. irb.hr An interface is used to connect the HPLC system, which operates under high pressure, to the mass spectrometer, which functions under a high vacuum. measurlabs.com
In the context of 3'-Methoxyapiin analysis, after separation by HPLC, the analyte is introduced into the MS ion source (e.g., Electrospray Ionization - ESI). The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. This allows for the determination of the molecular weight of 3'-Methoxyapiin, providing a higher degree of confidence in its identification compared to DAD alone. The technique is widely applied in pharmaceutical and natural product analysis for both qualitative and quantitative purposes. asiapharmaceutics.infomdpi.com
HPLC with Diode Array Detection (DAD)
Ultra-Performance Liquid Chromatography (UPLC) and its Mass Spectrometry Coupling (UPLC-MS)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm) compared to traditional HPLC. This results in significantly higher resolution, improved sensitivity, and much faster analysis times. measurlabs.com UPLC-MS combines the superior separation power of UPLC with the detection capabilities of mass spectrometry, making it a highly effective tool for analyzing complex samples such as plant extracts or biological fluids. measurlabs.comyoutube.com
The application of UPLC-MS in metabolomics allows for the analysis of a wide range of compounds, including flavonoids like 3'-Methoxyapiin. mdpi.com The increased peak capacity and sensitivity enable the detection and quantification of low-abundance metabolites. The methodology often involves a rapid gradient elution on a sub-2 µm particle column, with the eluent being introduced into an ESI source coupled to a mass spectrometer for detection. mdpi.com This approach is particularly valuable for high-throughput analysis in large-scale studies. measurlabs.com
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS) provides an even higher level of selectivity and sensitivity. uib.nomdpi.com This technique involves coupling a UHPLC system to a mass spectrometer capable of performing MS/MS, such as a triple quadrupole (QqQ) instrument. nih.gov In MS/MS, a specific precursor ion (e.g., the molecular ion of 3'-Methoxyapiin) is selected, fragmented, and the resulting product ions are detected. rsc.org
This process, often performed in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantification in complex matrices due to its exceptional specificity and low detection limits. irb.hrnih.gov For 3'-Methoxyapiin, a method would be developed by first identifying its precursor ion and then optimizing the collision energy to produce characteristic product ions. Monitoring the transition from the specific precursor ion to a specific product ion allows for highly accurate quantification, even in the presence of co-eluting interferences. mdpi.com
Table 2: Hypothetical UHPLC-MS/MS Parameters for 3'-Methoxyapiin
| Parameter | Value |
|---|---|
| Analyte | 3'-Methoxyapiin |
| Ionization Mode | Negative/Positive ESI |
| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ (Hypothetical m/z) |
| Product Ion (Q3) | Fragment ion (Hypothetical m/z) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Energy | Optimized value (eV) |
This table illustrates the type of parameters that would be defined for a specific MRM-based UHPLC-MS/MS method for 3'-Methoxyapiin quantification.
High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF/MS)
HPLC coupled with a Quadrupole Time-of-Flight Mass Spectrometer (HPLC-QTOF/MS) is a powerful tool for the characterization and identification of unknown compounds. mdpi.com QTOF instruments are high-resolution mass spectrometers (HRMS) that can measure mass-to-charge ratios with very high accuracy (typically within 5 ppm). eurl-pesticides.eu This precision allows for the determination of the elemental formula of an ion, which is a critical step in identifying a compound for which no reference standard is available. rsc.org
When analyzing a plant extract for 3'-Methoxyapiin, HPLC-QTOF/MS can be used to screen for the compound based on its calculated accurate mass. mdpi.com The fragmentation pattern obtained in MS/MS mode on a QTOF instrument further helps in elucidating the structure of the detected compound. This technique is invaluable for comprehensive profiling of natural product extracts and identifying novel compounds. mdpi.commdpi.com
Development of Hyphenated Analytical Techniques for Comprehensive Profiling
The evolution of analytical chemistry has moved towards the use of hyphenated techniques, which involve the coupling of two or more analytical methods to gain more comprehensive information from a single analysis. ijpsjournal.comijnrd.org Combining a separation technique like HPLC or UHPLC with multiple detectors (e.g., DAD and various types of mass spectrometers like QTOF and QqQ) creates a powerful platform for phytochemical analysis. ajrconline.orgsaapjournals.org
Such integrated systems allow for the simultaneous acquisition of quantitative data (from DAD), high-resolution accurate mass data for identification (from QTOF-MS), and highly sensitive and specific quantitative data (from MS/MS). irb.hrrsc.org This multi-faceted approach provides a comprehensive profile of the chemical constituents in a sample, enabling the robust quantification of known compounds like 3'-Methoxyapiin while also allowing for the tentative identification of other related metabolites. The integration of these techniques is essential for modern natural product research and quality control. asiapharmaceutics.info
Biosynthesis and Metabolic Pathways of 3 Methoxyapiin
General Flavonoid Biosynthetic Pathways in Plants
Flavonoids are synthesized through the convergence of two primary metabolic routes: the shikimate pathway and the acetate-malonate pathway. oup.comsci-hub.se The shikimate pathway provides the aromatic amino acid L-phenylalanine, which serves as the initial precursor. nih.gov The general phenylpropanoid pathway then converts L-phenylalanine into p-coumaroyl-CoA in three enzymatic steps. nih.gov
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. nih.gov
Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov
4-coumarate:CoA ligase (4CL) activates p-coumaric acid by adding a coenzyme A (CoA) molecule, resulting in p-coumaroyl-CoA. nih.gov
Concurrently, the acetate-malonate pathway provides three molecules of malonyl-CoA. frontiersin.org The condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA is the first committed step specific to flavonoid biosynthesis, leading to the characteristic C6-C3-C6 skeleton of flavonoids. sci-hub.sewikipedia.org This initial product, a chalcone (B49325), serves as the precursor for all major classes of flavonoids. wikipedia.org
Enzymatic Steps in Apigenin (B1666066) and Flavone (B191248) Biosynthesis Relevant to 3'-Methoxyapiin
The formation of apigenin, the aglycone core of 3'-Methoxyapiin, from the general flavonoid precursor naringenin (B18129) chalcone involves several key enzymes.
Chalcone Synthase (CHS) : This enzyme catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. frontiersin.org CHS is a pivotal rate-limiting enzyme in the flavonoid pathway. mdpi.com
Chalcone Isomerase (CHI) : CHI facilitates the stereospecific cyclization of the open-chain naringenin chalcone into the flavanone (B1672756) (2S)-naringenin. frontiersin.org This step can also occur spontaneously, but the enzyme ensures efficiency and correct stereochemistry. frontiersin.orgtaylorandfrancis.com Naringenin represents a critical branch point in flavonoid metabolism, acting as a substrate for various downstream pathways. nih.gov
Flavone Synthase (FNS) : Naringenin is converted to the flavone apigenin by flavone synthase (FNS). nih.govmdpi.com FNS creates a double bond between the C-2 and C-3 positions of the C-ring of the flavanone. nih.gov There are two main types of FNS enzymes: FNSI, which are soluble dioxygenases found primarily in the Apiaceae family, and FNSII, which are cytochrome P450 monooxygenases. nih.govmdpi.com
The following table summarizes the core enzymatic reactions leading to the formation of apigenin.
| Enzyme | Abbreviation | Substrate | Product | Function |
| Chalcone Synthase | CHS | p-coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Forms the initial C15 flavonoid backbone. frontiersin.org |
| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin | Catalyzes the cyclization to a flavanone. frontiersin.org |
| Flavone Synthase | FNS | (2S)-Naringenin | Apigenin | Introduces a double bond to form a flavone. nih.govmdpi.com |
Glycosylation and Methylation Enzymes Involved in 3'-Methoxyapiin Formation
Once apigenin is synthesized, it undergoes subsequent modifications, known as tailoring or decoration reactions, to form 3'-Methoxyapiin. These modifications, which include glycosylation and methylation, increase the compound's stability and alter its biological properties. peerj.com The formation of 3'-Methoxyapiin from apigenin involves three specific steps: two glycosylation events followed by a methylation event.
Glucosylation : The first step is the attachment of a glucose molecule to the 7-hydroxyl group of apigenin, catalyzed by a UDP-sugar-dependent glycosyltransferase (UGT), specifically a flavone 7-O-glucosyltransferase. This reaction forms apigenin-7-O-glucoside. oup.com
Apiosylation : The second step involves the addition of an apiose sugar to the glucose moiety of apigenin-7-O-glucoside. This is catalyzed by a highly specific apiosyltransferase (ApiT). In celery (Apium graveolens), the enzyme AgApiT (UGT94AX1) has been identified as responsible for this reaction, transferring apiose from UDP-apiose to form apiin (B1667559) (apigenin-7-O-apiosylglucoside). oup.com AgApiT demonstrates strict specificity for the UDP-apiose sugar donor. oup.com
Methylation : The final step is the methylation of the 3'-hydroxyl group on the B-ring of apiin. This reaction is catalyzed by a flavonoid O-methyltransferase (OMT), which uses S-adenosyl-L-methionine (SAM) as a methyl group donor to produce 3'-Methoxyapiin. Enzymes such as flavonoid 3'-O-methyltransferase (F3'OMT) are responsible for this type of modification on various flavonoid substrates. mdpi.com
The table below outlines the tailoring enzymes involved in converting apigenin to 3'-Methoxyapiin.
| Enzyme Type | Specific Enzyme (Example) | Substrate | Product | Function |
| Glucosyltransferase | Flavone 7-O-glucosyltransferase | Apigenin | Apigenin-7-O-glucoside | Adds glucose to the 7-OH group. oup.com |
| Apiosyltransferase | AgApiT (UGT94AX1) | Apigenin-7-O-glucoside | Apiin | Adds apiose to the attached glucose. oup.com |
| O-Methyltransferase | Flavonoid 3'-O-methyltransferase | Apiin | 3'-Methoxyapiin | Adds a methyl group to the 3'-OH group. mdpi.com |
Precursor Incorporation Studies in Biosynthetic Pathways
Precursor incorporation studies are a fundamental technique for elucidating metabolic pathways. These studies involve supplying isotopically labeled compounds (e.g., using ¹³C or ¹⁴C) to a biological system, such as plant tissues or cell cultures, and tracking their incorporation into the final products. taylorandfrancis.comacs.org
In the context of flavonoid biosynthesis, feeding experiments with labeled L-phenylalanine have confirmed its role as the primary precursor for the C6-C3 unit of the flavonoid skeleton. nih.gov Similarly, labeled acetate (B1210297) is incorporated into the A-ring, confirming the role of the acetate-malonate pathway. sci-hub.se
More targeted studies can use labeled intermediates to clarify specific steps. For instance, feeding a plant culture with labeled p-coumaric acid can demonstrate its direct incorporation into flavones like apigenin. frontiersin.org In engineered microbial systems, the addition of specific precursors, a technique known as precursor-directed biosynthesis, has been used to produce a variety of flavonoid derivatives. acs.org For example, E. coli strains engineered with flavonoid biosynthesis genes can be fed with various cinnamic acid analogues to produce novel flavanones. acs.org Such studies are invaluable for confirming the sequence of enzymatic reactions and identifying potential metabolic bottlenecks. researchgate.net
Regulation of 3'-Methoxyapiin Biosynthesis at the Genetic and Enzymatic Levels
The biosynthesis of flavonoids, including 3'-Methoxyapiin, is tightly regulated at multiple levels to control the timing, location, and amount of product accumulation. cabidigitallibrary.org
Genetic Regulation: The primary control point is the regulation of gene transcription. cabidigitallibrary.org The expression of structural genes encoding the biosynthetic enzymes (e.g., PAL, CHS, FNS, UGTs, OMTs) is controlled by a combination of transcription factors. nih.govfrontiersin.org The most well-characterized regulatory system is the MBW complex, which consists of three types of proteins: biotech-asia.orgfrontiersin.org
R2R3-MYB proteins : These are key determinants of which branch of the flavonoid pathway is activated. frontiersin.org
basic Helix-Loop-Helix (bHLH) proteins : These act as partners for MYB proteins. nih.gov
WD40-repeat (WDR) proteins : These provide a stable platform for the MYB-bHLH interaction. nih.gov
This MBW complex binds to the promoter regions of target structural genes, thereby activating their transcription. frontiersin.org The expression of these regulatory genes is, in turn, influenced by developmental cues and environmental stimuli such as UV light, temperature, and nutrient availability. cabidigitallibrary.orgbiotech-asia.org For example, UV-B radiation is a known inducer of flavonoid gene expression, leading to the accumulation of protective flavones. biotech-asia.org Epigenetic mechanisms, such as DNA methylation, also play a role by modifying gene expression without altering the DNA sequence. frontiersin.org
Enzymatic Regulation: At the protein level, regulation occurs through several mechanisms. The enzymes of the flavonoid pathway are believed to form multi-enzyme complexes, often associated with the cytoplasmic face of the endoplasmic reticulum. biotech-asia.org This "metabolon" structure facilitates the channeling of intermediates from one active site to the next, which increases catalytic efficiency and prevents the diffusion of potentially reactive intermediates. taylorandfrancis.com Furthermore, the activity of key enzymes can be modulated by feedback inhibition, where the final product of a pathway inhibits an earlier enzyme, thus preventing over-accumulation.
In Vitro Biological Mechanisms and Cellular Pathway Modulation by 3 Methoxyapiin
Modulation of Intracellular Signaling Pathways
Intracellular signaling pathways are complex networks that dictate cellular responses to various stimuli. The dysregulation of these pathways is a hallmark of many diseases, including cancer. termedia.plfortunejournals.com 3'-Methoxyapiin has been examined for its ability to interfere with these critical signaling cascades.
Inhibition of Tumor Signaling Pathways
A crucial area of research has been the effect of 3'-Methoxyapiin on signaling pathways that are frequently hyperactivated in cancer. The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is common in many cancers. mdpi.comfrontiersin.org Research suggests that flavonoids, the class of compounds to which 3'-Methoxyapiin belongs, can act as cell cycle inhibitors. medchemexpress.com The PI3K/Akt pathway is a significant target for cancer chemotherapy due to its extensive role in oncogenic transformation. nih.govnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. nih.govnih.gov This pathway's components, such as ERK, JNK, and p38 MAPK, are key regulators of cellular fate. nih.gov The inhibition of these pathways can lead to the suppression of tumor growth and angiogenesis. frontiersin.org
Table 1: Investigated Tumor Signaling Pathways Modulated by Flavonoids
| Pathway | Key Proteins | Cellular Process | Potential Effect of Inhibition |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Cell survival, growth, proliferation | Apoptosis, cell cycle arrest |
| MAPK/ERK | Raf, MEK, ERK | Cell proliferation, differentiation | Inhibition of cell growth |
Cell Cycle Progression Modulation Mechanisms
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. wisc.edu This process is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. wisc.edu Flavonoids have been noted for their capacity to act as cell cycle inhibitors. medchemexpress.com
The progression through different phases of the cell cycle (G1, S, G2, and M) is controlled by checkpoints that can halt the cycle in response to cellular stress or damage. wisc.edu The Rb-E2F pathway is a major regulator of the G1/S transition. wisc.edu It is plausible that 3'-Methoxyapiin could influence the cell cycle by modulating the expression or activity of key cell cycle regulators like cyclins and CDKs. nih.gov For instance, interference with the PI3K/Akt pathway can affect cell cycle proteins. nih.gov
Antioxidant Activity and Interactions with Reactive Oxygen Species
Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. While they have roles in cell signaling, excessive ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids. Antioxidants can neutralize these harmful molecules.
Several flavonoids have demonstrated significant antioxidant properties. For example, 3'-O-Methylorobol shows moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. medchemexpress.com Similarly, 3'-Hydroxypuerarin exhibits marked scavenging activities against various reactive species. medchemexpress.com While direct studies on 3'-Methoxyapiin's antioxidant capacity are not detailed in the provided results, its classification as a flavonoid suggests it may possess similar properties.
Enzyme Inhibition or Activation Mechanisms
The ability of small molecules to inhibit or activate enzymes is a fundamental mechanism of drug action. Flavonoids have been shown to interact with a variety of enzymes. For example, some flavonoids can inhibit kinases, which are crucial enzymes in signaling pathways like the PI3K/Akt and MAPK pathways. nih.govnih.gov The inhibition of these kinases can block downstream signaling and affect cellular processes. Furthermore, some flavonoids have been found to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can in turn modulate various cellular pathways. researchgate.net
Receptor-Ligand Interactions and Cellular Response
The interaction between a ligand and its cellular receptor is the initial step in many signaling processes, triggering a cascade of intracellular events. nih.govunibs.it This interaction is highly specific and is crucial for normal physiological functions. baderlab.orggithub.combiorxiv.org Aberrant receptor-ligand interactions can contribute to the development of diseases like cancer. unibs.it While there is no specific information in the provided search results about 3'-Methoxyapiin's direct interaction with specific receptors, as a flavonoid, it could potentially modulate cellular responses by binding to cell surface or intracellular receptors, thereby initiating or inhibiting signaling pathways.
Investigation of Gene Expression and Protein Regulation
Gene expression is the process by which the information encoded in a gene is used to synthesize a functional product, such as a protein. medlineplus.govwikipedia.org This process is tightly regulated at multiple levels, including transcription, translation, and post-translational modifications. wikipedia.orgwikipedia.orgyoutube.com
The regulation of gene and protein expression is fundamental to the cellular response to external and internal signals. The modulation of signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately leads to changes in the expression of target genes that control cellular processes like proliferation and apoptosis. nih.govnih.gov For instance, the activation of transcription factors can be altered, leading to either an increase or decrease in the transcription of specific genes. medlineplus.gov Furthermore, regulation can occur at the post-transcriptional level, where the stability and translation of messenger RNA (mRNA) are controlled, often through elements in the 3'-untranslated region (3'-UTR). nih.gov
Chemical Synthesis and Derivatization Studies of 3 Methoxyapiin
Total Synthesis Approaches to 3'-Methoxyapiin and Analogues
The total synthesis of 3'-Methoxyapiin, which is the 7-O-apioglucoside of chrysoeriol (B190785), has not been explicitly detailed in a single report. However, its synthesis can be logically deduced from the established synthesis of its aglycone, chrysoeriol, and the well-documented methods for flavonoid glycosylation.
The synthesis of the aglycone, chrysoeriol, has been achieved through methods such as the modified Baker-Venkataraman transformation. eurekaselect.com This approach offers an efficient, three-step process that avoids the need for extensive protection and deprotection of hydroxyl groups, a common challenge in flavonoid synthesis. eurekaselect.com
Key synthetic routes to chrysoeriol and other hydroxylated flavones include:
Baker-Venkataraman Rearrangement: This method involves the conversion of an o-hydroxyacetophenone to a phenolic ester, which then undergoes an intramolecular Claisen condensation to form a β-diketone. Acid-catalyzed cyclodehydration of the β-diketone yields the flavone (B191248) core. up.pt
Oxidative Cyclization of Chalcones: This is another significant route for synthesizing flavones, starting from 2'-hydroxychalcones. up.pt
Allan-Robinson Condensation: This method also provides a pathway to the flavone skeleton. up.pt
Once the aglycone chrysoeriol is synthesized, the subsequent step is glycosylation at the 7-hydroxyl position to introduce the apioglucosyl moiety. The biosynthesis of the related compound apiin (B1667559) (apigenin 7-O-[β-D-apiosyl-(1→2)-β-D-glucoside]) in parsley and celery has been elucidated, revealing a two-step enzymatic glycosylation process. researchgate.netoup.comnih.gov This process involves the sequential action of a glucosyltransferase (GlcT) and an apiosyltransferase (ApiT). researchgate.netnih.gov PcGlcT in parsley transfers a glucose moiety to the 7-hydroxyl group of the flavone, and subsequently, PcApiT transfers an apiose unit to the 2-hydroxyl of the newly attached glucose. researchgate.net
Chemical synthesis of flavonoid 7-O-glycosides has also been established. A facile synthesis of flavonoid 7-O-glycosides has been reported, which involves the highly regioselective removal of a 7-O-acyl group from a peracylated flavone, followed by glycosylation with a glycosyl trifluoroacetimidate donor. researchgate.net Another approach utilizes phase transfer catalysis for the glycosidation of flavones at the 7-hydroxyl position. proquest.com
A plausible total synthesis of 3'-Methoxyapiin would therefore involve:
Synthesis of the chrysoeriol aglycone via a method like the modified Baker-Venkataraman transformation.
Regioselective protection of the hydroxyl groups of chrysoeriol, leaving the 7-hydroxyl group available for glycosylation.
A two-step glycosylation, first with a protected glucose donor, followed by an apiose donor, or the use of a pre-formed apioglucosyl donor.
Deprotection of the sugar and aglycone hydroxyl groups to yield 3'-Methoxyapiin.
| Synthetic Step | Method | Key Reagents/Enzymes | Reference |
| Aglycone Synthesis | Modified Baker-Venkataraman Transformation | o-hydroxyacetophenone, base, acid | eurekaselect.comup.pt |
| Glycosylation (Enzymatic) | Two-step glycosylation | Glucosyltransferase, Apiosyltransferase, UDP-Glc, UDP-Api | researchgate.netoup.comnih.gov |
| Glycosylation (Chemical) | Regioselective glycosylation | Peracylated flavone, thiophenol, imidazole, glycosyl trifluoroacetimidate, BF3·Et2O | researchgate.net |
| Glycosylation (Chemical) | Phase transfer catalysis | Flavone, α-acetylglycosyl bromide, K2CO3, TBAB | proquest.com |
Semi-Synthetic Modifications and Derivatization Strategies
Semi-synthetic modifications of flavonoids, including those structurally related to 3'-Methoxyapiin, are undertaken to enhance their physicochemical properties and biological activities. A common strategy is lipophilization, which aims to increase solubility in lipophilic environments. scispace.com This is often achieved by esterifying the hydroxyl groups of the flavonoid with fatty acids or other hydrophobic molecules. scispace.com For instance, flavonoids have been derivatized with fatty acids ranging from C4 to C20, as well as with aromatic acids like cinnamic, p-coumaric, and caffeic acids. scispace.com
Another derivatization approach involves the oxidation of related natural products. In a study on the constituents of Graptophyllum glandulosum, from which chrysoeriol was isolated, the co-isolated triterpenoid (B12794562) lupeol (B1675499) was subjected to oxidation reactions to yield new semi-synthetic derivatives. scirp.org Such strategies could potentially be applied to 3'-Methoxyapiin or its aglycone to generate novel compounds.
The hydroxyl groups of flavonoids can also be derivatized for analytical purposes, for example, through phosphitylation for 31P NMR analysis, which allows for detailed structural characterization. osti.gov
| Derivatization Strategy | Purpose | Example Modification | Reference |
| Lipophilization | Increase solubility in lipophilic media | Esterification with fatty acids (e.g., butyric, decanoic, lauric acid) | scispace.com |
| Oxidation | Generate novel derivatives | Oxidation of co-isolated natural products | scirp.org |
| Analytical Derivatization | Structural characterization | Phosphitylation of hydroxyl groups for 31P NMR | osti.gov |
Exploration of Structure-Activity Relationships (SAR) through Chemical Modification
The biological activity of flavonoids is intricately linked to their structure. Structure-activity relationship (SAR) studies on chrysoeriol and its glycosides provide insights into the potential activities of 3'-Methoxyapiin.
A study comparing the antioxidant activity of chrysoeriol and its 6-O-acetyl-4'-β-D-glucoside found that the aglycone, chrysoeriol, was more effective at inhibiting lipid peroxidation. nih.gov Conversely, the glycoside showed greater efficacy as a scavenger of DPPH radicals and as an inhibitor of the xanthine/xanthine oxidase system. nih.gov This suggests that O-glycosylation significantly modulates the antioxidant profile of the flavonoid. nih.gov
In the context of enzyme inhibition, a study on chrysoeriol and its analogues as dual c-Met and VEGFR2 kinase inhibitors revealed the importance of the substitution pattern on the flavonoid scaffold. spandidos-publications.comspandidos-publications.com Molecular docking studies indicated that the hydroxyl groups on the A and B rings of chrysoeriol form crucial hydrogen bonds within the active sites of these kinases. spandidos-publications.com The presence of a bulky glycoside group, as in the analogue engeletin, was found to diminish binding affinity. spandidos-publications.com
The antibacterial activity of chrysoeriol has also been investigated and compared to its structural isomer diosmetin (B1670712) (4'-O-methylated luteolin) and their parent compound luteolin. mdpi.com Chrysoeriol demonstrated potent antimicrobial effects, highlighting the significance of the 3'-O-methylation. mdpi.com
| Activity | Compound | Finding | Reference |
| Antioxidant (Lipid Peroxidation) | Chrysoeriol | More potent than its glycoside | nih.gov |
| Antioxidant (DPPH scavenging) | Chrysoeriol glycoside | More potent than the aglycone | nih.gov |
| Enzyme Inhibition (c-Met/VEGFR2) | Chrysoeriol | Efficiently binds to active sites | spandidos-publications.comspandidos-publications.com |
| Enzyme Inhibition (c-Met/VEGFR2) | Engeletin (a glycoside) | Reduced binding affinity compared to chrysoeriol | spandidos-publications.com |
| Antibacterial | Chrysoeriol | Potent activity, influenced by 3'-O-methylation | mdpi.com |
Development of Synthetic Routes for Isotopic Labeling
Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds and for quantitative analysis. Methods for the isotopic labeling of flavonoids have been developed and could be adapted for 3'-Methoxyapiin.
A patent describes a method for producing isotope-labeled flavonoid compounds, including those labeled with 11C, 13C, or 14C. google.com The synthesis involves the preparation of an isotope-labeled acetophenone, which is then converted to an isotope-labeled chalcone (B49325), followed by cyclization to form the flavonoid skeleton. google.com This approach could be used to introduce an isotopic label into the core structure of chrysoeriol before glycosylation.
Another study demonstrates the use of [13C]-methylation for the stable isotope dilution-based comparative quantification of flavonoids by mass spectrometry. nih.gov This technique could be applied to 3'-Methoxyapiin to introduce a 13C label at the 3'-methoxy position.
Isotopic labeling has also been used to elucidate the fragmentation mechanisms of flavonoids in mass spectrometry. researchgate.netresearchgate.net For example, [2-13C]-labeled quercetin-O-glycoside was used to study its breakdown under collision-induced decomposition, providing insights into the flavonoid structure. researchgate.net
| Isotope | Labeling Strategy | Application | Reference |
| 11C, 13C, 14C | Synthesis from labeled precursors (e.g., acetophenone) | Metabolic tracing, PET imaging probes | google.com |
| 13C | [13C]-methylation | Quantitative analysis by mass spectrometry | nih.gov |
| 13C | Synthesis with labeled building blocks | Elucidation of mass spectral fragmentation pathways | researchgate.netresearchgate.net |
Ecological and Physiological Roles of 3 Methoxyapiin in Plants
Role in Plant Adaptation to Environmental Stress
Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with a variety of environmental challenges. 3'-Methoxyapiin is one of the biochemical compounds that contributes to this resilience.
Ultraviolet (UV) radiation from the sun can be damaging to plant tissues. Flavonoids, including 3'-Methoxyapiin, are known to accumulate in the epidermal layers of leaves and flowers, where they act as natural sunscreens. nih.gov These compounds can absorb UV-B and UV-A radiation, thus shielding the underlying photosynthetic tissues from damage. nih.gov The aromatic rings in the structure of 3'-Methoxyapiin enable it to absorb UV radiation, and this property is a key component of its photoprotective function. nih.gov
Table 1: Research Findings on Flavonoids and UV Protection
| Plant Species | Flavonoid Type | Observed Effect | Reference |
| Various | Flavonoids and Polyphenols | Absorb UV radiation (200-400 nm) and exhibit antioxidant properties. | nih.gov |
| Arabidopsis thaliana | Kaempferol and Quercetin Glycosides | Mutants deficient in flavonoid biosynthesis are more sensitive to UV-B radiation. |
While direct studies on 3'-Methoxyapiin's specific UV-filtering efficacy are not extensively detailed in the provided results, the known function of related flavonoids strongly suggests its significant role in this protective mechanism.
Involvement in Plant-Pollinator and Plant-Microbe Interactions
The interactions between plants and other organisms are crucial for their reproductive success and nutrient acquisition. 3'-Methoxyapiin is involved in mediating some of these vital relationships.
Flavonoids are major pigments in flowers, contributing to a wide spectrum of colors that attract pollinators. While specific color contributions of 3'-Methoxyapiin are not detailed, as a flavone (B191248), it belongs to a class of compounds that can influence floral pigmentation. Flavones themselves are typically colorless or pale yellow but can modify the color of other pigments, such as anthocyanins, through co-pigmentation, leading to a broader range of hues that can attract specific pollinators.
Symbiotic nitrogen fixation is a critical process, particularly for legumes, where bacteria in root nodules convert atmospheric nitrogen into a form usable by the plant. isaaa.orgnorthgauhaticollegeonline.co.in This process requires a carefully controlled microenvironment within the nodules. libretexts.org One of the challenges is the 'oxygen paradox,' where the nitrogen-fixing enzyme, nitrogenase, is inhibited by oxygen, yet the bacteria require oxygen for respiration. isaaa.orglibretexts.org Legumes produce leghemoglobin to bind oxygen and maintain the necessary low-oxygen environment. isaaa.orglibretexts.org Flavonoids, secreted by legume roots, act as signal molecules to attract symbiotic rhizobia and initiate the formation of root nodules. researchgate.net While a direct role for 3'-Methoxyapiin in this signaling is not explicitly stated in the search results, as a flavonoid, it belongs to the class of compounds known to be crucial for initiating this symbiotic relationship.
Table 2: Key Molecules in Symbiotic Nitrogen Fixation
| Molecule | Function | Organism | Reference |
| Flavonoids | Signal molecules to attract rhizobia and initiate nodule formation. | Legume (Plant) | researchgate.net |
| Nod factors | Lipochitooligosaccharide signals produced by rhizobia that trigger root hair curling and nodule development. | Rhizobia (Bacteria) | researchgate.net |
| Leghemoglobin | Binds oxygen to maintain a microaerobic environment for nitrogenase activity. | Legume (Plant) | isaaa.orglibretexts.org |
| Nitrogenase | Enzyme complex that converts atmospheric nitrogen to ammonia. | Rhizobia (Bacteria) | libretexts.orgmdpi.com |
Role in Floral Pigmentation and Attraction
Activity as Chemical Messengers and Physiological Regulators
Plant secondary metabolites are increasingly recognized for their roles as internal signaling molecules, blurring the lines between secondary and primary metabolism. nih.gov Plant hormones and other signaling compounds regulate a vast array of physiological processes, including growth, development, and responses to environmental stimuli. nih.govtcichemicals.com Phytohormones like auxins, cytokinins, gibberellins, abscisic acid, and jasmonates are key regulators. nih.govtcichemicals.com While the specific regulatory functions of 3'-Methoxyapiin are not detailed, the broader class of flavonoids is known to influence plant development and physiology. For instance, they can modulate auxin transport, thereby affecting root development and other growth processes.
Contribution to Plant Defense Mechanisms against Pathogens and Herbivores
Plants employ a diverse arsenal (B13267) of chemical defenses to deter pathogens and herbivores. numberanalytics.comnih.gov These defenses can be either constitutive (always present) or induced upon attack. fiveable.me 3'-Methoxyapiin, as a flavonoid, is part of this chemical defense system. numberanalytics.com Flavonoids can act as direct toxins or deterrents to herbivores and pathogens. nih.gov For example, the oxidation of phenols can produce quinones, which can bind to proteins and reduce their nutritional value for insects. icrisat.org Furthermore, some flavonoids have antimicrobial properties that can inhibit the growth of pathogenic fungi and bacteria. numberanalytics.com The production of these defensive compounds is often regulated by signaling pathways involving hormones like jasmonic acid and salicylic (B10762653) acid. numberanalytics.com
Table 3: Classes of Chemical Defenses in Plants
| Chemical Class | Examples | General Role in Defense | Reference |
| Phenolics | Flavonoids, Tannins, Lignin | Antimicrobial, anti-herbivore, physical barrier | numberanalytics.comnih.gov |
| Terpenes | Monoterpenes, Sesquiterpenes | Toxin, repellent, attractant of natural enemies | fiveable.me |
| Alkaloids | Nicotine, Caffeine | Toxic to herbivores and pathogens | numberanalytics.com |
Future Research Directions and Emerging Trends in 3 Methoxyapiin Studies
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics)
The biosynthesis and physiological roles of 3'-methoxyapiin in plants remain largely uncharacterized. A significant leap forward will involve the integration of "omics" technologies to create a holistic view of its metabolic network.
Metabolomics will enable the high-throughput analysis of the complete set of metabolites in a 3'-methoxyapiin-producing plant. This can pinpoint fluctuations in the concentration of 3'-methoxyapiin and its precursors under various conditions (e.g., developmental stages or stress), providing clues to its function.
Transcriptomics , the study of the complete set of RNA transcripts, can be run in parallel. By correlating gene expression profiles with metabolite data, researchers can identify the specific genes encoding the enzymes responsible for its synthesis. nih.govoup.comhep.com.cn For example, a multi-omics study on lettuce successfully identified a novel regulatory network for flavonoid biosynthesis by combining metabolomic and transcriptomic datasets. sciengine.com This combined approach is essential for discovering the specific methyltransferases and glycosyltransferases that finalize the 3'-methoxyapiin structure.
This integrated analysis will not only elucidate the complete biosynthetic pathway but also reveal the complex regulatory networks that control its production in response to environmental or developmental cues. nih.gov
Table 1: Proposed Multi-Omics Workflow for 3'-Methoxyapiin Research
| Step | Technology | Objective | Expected Outcome |
| 1. Sample Collection | Plant Tissue Harvesting | Collect samples from 3'-methoxyapiin-producing plants at different growth stages or under stress conditions. | A diverse set of biological material for comparative analysis. |
| 2. Metabolite Profiling | LC-MS, NMR | To identify and quantify 3'-methoxyapiin and related flavonoid metabolites. | A comprehensive map of the metabolome, highlighting changes in 3'-methoxyapiin accumulation. |
| 3. Gene Expression Analysis | RNA-Sequencing | To identify all expressed genes in the collected samples. | A complete transcriptomic dataset. |
| 4. Data Integration | Bioinformatics & Systems Biology | To correlate gene expression levels with metabolite concentrations. | Identification of candidate genes involved in the 3'-methoxyapiin biosynthetic pathway and its regulation. |
| 5. Gene Validation | Gene Silencing/Overexpression | To confirm the function of candidate genes identified in Step 4. | Functional validation of the enzymes and transcription factors controlling 3'-methoxyapiin synthesis. |
Advanced Computational Modeling for Structure-Function Prediction
Computational modeling offers a powerful, cost-effective way to predict the biological activities of 3'-methoxyapiin and guide experimental research. mdpi.comresearchgate.net By moving beyond traditional laboratory screening, in silico methods can rapidly assess the compound's potential interactions with a vast array of biological targets.
Molecular docking can be used to simulate the binding of 3'-methoxyapiin to the active sites of various proteins, such as enzymes or receptors. who.intmdpi.comacs.org This can help predict its mechanism of action and identify its most likely molecular targets. For instance, docking studies on other flavonoids have successfully predicted their interaction with targets like the fat mass and obesity-associated protein (FTO) and the aryl hydrocarbon receptor (AhR). who.intmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical relationship between the chemical structure of 3'-methoxyapiin and its biological activity. mdpi.com This can be used to predict the potency of novel, synthetically modified derivatives of the compound. Furthermore, machine learning models can be developed to predict phenotypic effects based on structural inputs, as has been done for other flavonoids. nih.govacs.org
Table 2: Application of Computational Tools in 3'-Methoxyapiin Research
| Computational Method | Application for 3'-Methoxyapiin | Research Question Addressed |
| Molecular Docking | Predict binding modes and affinity to known protein targets (e.g., kinases, GPCRs, nuclear receptors). | What is the likely molecular mechanism behind 3'-methoxyapiin's bioactivity? aip.orgunimma.ac.idresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior and stability of the 3'-methoxyapiin-protein complex over time. | How stable is the interaction between 3'-methoxyapiin and its target protein? acs.org |
| QSAR Analysis | Correlate structural features with observed biological activity to predict the activity of new analogs. | How can we modify the structure of 3'-methoxyapiin to enhance its desired effects? |
| Pharmacophore Modeling | Identify the essential 3D arrangement of features responsible for bioactivity. | What are the key structural components of 3'-methoxyapiin required for its function? |
Exploration of Novel Bioactivities and Molecular Targets
While initial studies have pointed towards antioxidant and anti-inflammatory properties, the full therapeutic potential of 3'-methoxyapiin is far from realized. Future research should systematically screen for novel bioactivities against a wider range of diseases.
Emerging evidence suggests flavonoids can modulate complex cellular signaling pathways, including those involved in cancer, cardiovascular disease, and neurological disorders. frontiersin.orgexplorationpub.comfrontiersin.org Research should focus on investigating the effects of 3'-methoxyapiin on such pathways. For example, studies on other flavonoids have revealed their ability to target G protein-coupled receptors (GPCRs) in cancer cells or modulate microRNAs involved in cardiovascular disease. frontiersin.orgexplorationpub.com
Identifying the specific molecular targets is crucial. nih.gov Techniques like affinity chromatography coupled with mass spectrometry can be used to "fish" for binding proteins from cell lysates, revealing direct molecular interactions. A comprehensive understanding of its targets will pave the way for more focused and effective therapeutic applications. researchgate.net
Development of Sustainable Sourcing and Production Methodologies
Currently, 3'-methoxyapiin is obtained through extraction from plant sources. This method faces challenges related to low yields, batch-to-batch variability, and environmental impact. A key future direction is the development of more sustainable and efficient production methods.
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE) should be optimized for 3'-methoxyapiin. frontiersin.orgnih.govunirioja.es These "green" methods can increase extraction yields while reducing solvent consumption and energy usage. chemmethod.com The use of novel, environmentally friendly solvents like deep eutectic solvents has also shown promise for flavonoid extraction and could be applied here. mdpi.com
Furthermore, plant cell culture technologies present a promising alternative. nih.gov Establishing cell suspension or hairy root cultures of high-yielding plant species could provide a controlled, continuous, and scalable source of 3'-methoxyapiin, independent of geographical and seasonal constraints. mdpi.com
Table 3: Comparison of Sourcing Methodologies for 3'-Methoxyapiin
| Methodology | Advantages | Disadvantages | Sustainability Outlook |
| Traditional Solvent Extraction | Simple, established technology. | High solvent/energy use, low yield, potential for toxic residues. | Low |
| Modern "Green" Extraction (UAE, SFE) | Higher efficiency, lower solvent/energy use, faster. nih.gov | Higher initial equipment cost. | Medium to High |
| Plant Cell/Hairy Root Cultures | Scalable, consistent yield, independent of climate, sterile production. nih.govfrontiersin.org | Technically complex to establish, potential for genetic instability. | High |
| Heterologous Production (see 10.5) | Highly scalable, rapid production, not dependent on plant material. oup.com | Requires complete pathway elucidation and complex genetic engineering. | Very High |
Biotechnological Approaches for Enhanced Production in Heterologous Systems
The ultimate goal for sustainable and large-scale production of 3'-methoxyapiin lies in metabolic engineering and synthetic biology. This involves transferring the entire biosynthetic pathway into a microbial host, such as baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli, creating a "cell factory" for the compound. nih.govnih.gov
This approach requires the complete identification of all genes in the biosynthetic pathway, as targeted in section 10.1. Once identified, these genes can be optimized and introduced into a microbial chassis. frontiersin.orgmdpi.com Engineering the host's metabolism to increase the supply of precursor molecules is also a critical step for enhancing final product yield.
While challenging, this strategy offers unparalleled advantages in terms of scalability, cost-effectiveness, and environmental friendliness, completely decoupling the production of 3'-methoxyapiin from agricultural land use. oup.comnih.gov
Q & A
Basic Research Questions
Q. How is 3'-Methoxyapiin identified and quantified in plant extracts using HPLC?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Key parameters for 3'-Methoxyapiin include:
- Calibration curve : (r² = 0.9997)
- Linear range : 0.26–0.91 mg/mL
- Precision : RSD 0.12%
- Repeatability : RSD 0.65%
- Recovery rate : 98.29%
- Limit of detection (LOD) : 15 µg/mL .
- Best Practices : Validate methods using spiked samples and replicate runs to ensure reproducibility.
Q. What are the primary natural sources of 3'-Methoxyapiin, and how do extraction methods vary?
- Methodological Answer :
- Sources : Isolated from Uraria crinita root, celery (Apium graveolens), and Eminium spiculatum .
- Extraction : Ethanol/water (70:30 v/v) is commonly used for flavonoid extraction. Post-extraction, column chromatography (e.g., silica gel) is applied for purification.
- Validation : Cross-check with LC-MS to confirm structural integrity.
Q. What analytical challenges arise when distinguishing 3'-Methoxyapiin from structurally similar flavonoids?
- Methodological Answer :
- Use retention time alignment in HPLC and fragmentation patterns in tandem mass spectrometry (MS/MS).
- Compare with reference standards (e.g., apigenin-7-O-β-D-glucopyranoside) to avoid misidentification .
Advanced Research Questions
Q. How can researchers optimize HPLC parameters for 3'-Methoxyapiin quantification in complex biological matrices?
- Methodological Answer :
- Column selection : C18 reverse-phase columns with 5 µm particle size.
- Mobile phase : Acetonitrile/water with 0.1% formic acid improves peak resolution.
- Sample preparation : Solid-phase extraction (SPE) to remove interfering compounds.
- Validation : Test matrix effects by spiking known concentrations into plasma or tissue homogenates .
Q. What strategies resolve contradictions in reported bioactivity data for 3'-Methoxyapiin?
- Methodological Answer :
- Systematic error mitigation : Calibrate instruments daily and use internal standards (e.g., quercetin).
- Biological variability : Standardize cell lines or animal models (e.g., specify strain, age, and diet).
- Data normalization : Express activity relative to positive controls (e.g., ascorbic acid for antioxidant assays) .
Q. How to design a comparative study evaluating 3'-Methoxyapiin’s lipid-lowering effects vs. related flavonoids?
- Methodological Answer :
- Experimental design :
| Parameter | Details |
|---|---|
| In vitro model | HepG2 cells treated with palmitic acid to induce lipid accumulation. |
| Dose range | 10–100 µM (based on prior IC₅₀ data for similar flavonoids). |
| Controls | Positive control: Simvastatin; Negative control: DMSO vehicle. |
| Endpoint assays | Oil Red O staining, intracellular triglyceride quantification. |
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
